5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride
Overview
Description
5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride is a heterocyclic compound that contains an oxazole ring substituted with an aminomethyl group and a carboxylic acid group
Mechanism of Action
Target of Action
The primary target of 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride, also known as 5-aminolevulinic acid (5-ALA), is the heme synthesis pathway in cells . It is a porphyrin precursor used to treat actinic keratosis of the face, scalp, and upper extremities, as well as to visualize a glioma .
Mode of Action
5-ALA interacts with its targets by serving as a metabolic intermediate in the heme synthesis pathway . It is produced from succinyl-CoA and glycine and is used as a photochemotherapy for actinic keratosis .
Biochemical Pathways
5-ALA is involved in the tetrapyrrole biosynthesis pathway, which leads to the production of heme, chlorophylls, and vitamin B12 . The pathway towards biosynthesis upstream and the metabolism downstream of ALA contains multiple regulatory points that are affected by positive/negative factors .
Pharmacokinetics
The pharmacokinetics of 5-ALA involve its absorption, distribution, metabolism, and excretion (ADME). After administration, 5-ALA is absorbed and distributed throughout the body, where it serves as a precursor in the heme synthesis pathway . The terminal half-life of 5-ALA is approximately 45 minutes after intravenous or oral administration . The oral bioavailability of 5-ALA is approximately 60% .
Result of Action
The action of 5-ALA leads to the production of heme, an essential component of various proteins, including hemoglobin, myoglobin, and cytochromes . It also leads to the production of chlorophylls and vitamin B12 . These molecules play crucial roles in oxygen transport, energy production, and various other cellular processes.
Action Environment
The action of 5-ALA can be influenced by various environmental factors. For instance, it has been shown to enhance plant growth under abiotic stress conditions such as drought, salinity, heat, and cold . Furthermore, the use of cheap raw materials instead of refined sugars for the production of 5-ALA can significantly reduce the cost of feedstock .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α-haloketone with hydroxylamine to form the oxazole ring, followed by the introduction of the aminomethyl group through reductive amination. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 5-(Aminomethyl)-2-oxazolecarboxylic acid
- 5-(Aminomethyl)-1,3-oxazole-4-carboxylic acid
- 5-(Aminomethyl)-1,2-thiazole-3-carboxylic acid
Uniqueness
5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride is unique due to the specific positioning of the aminomethyl and carboxylic acid groups on the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(aminomethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3.ClH/c6-2-3-1-4(5(8)9)7-10-3;/h1H,2,6H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJGQKFHUAYAES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235441-71-0 | |
Record name | 5-(aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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